2,7-Dibromo-9H-fluorene-9-thione
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Overview
Description
Preparation Methods
Synthetic Routes: One common synthetic route involves bromination of fluorenone using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating.
Industrial Production: While not widely used industrially, it serves as an intermediate in pharmaceuticals and insecticides.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Limited research, but its properties may find applications in biological studies.
Medicine: No direct medical applications reported.
Industry: Used in optoelectronic materials due to its pure blue emission and efficient electroluminescence.
Mechanism of Action
- Detailed mechanisms are not well-documented, but it likely interacts with molecular targets involved in its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds: Other brominated fluorenone derivatives, such as 9,9-di-n-hexyl-2,7-dibromofluorene, exhibit similar properties.
Uniqueness: Its specific combination of bromine substitution and thione functionality sets it apart from related compounds.
Properties
Molecular Formula |
C13H6Br2S |
---|---|
Molecular Weight |
354.06 g/mol |
IUPAC Name |
2,7-dibromofluorene-9-thione |
InChI |
InChI=1S/C13H6Br2S/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H |
InChI Key |
XXVBSCNHNJTLMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=S)C3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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